molecular formula C14H9Cl2NO B5067095 4-[(3,4-Dichlorophenyl)methoxy]benzonitrile

4-[(3,4-Dichlorophenyl)methoxy]benzonitrile

Cat. No.: B5067095
M. Wt: 278.1 g/mol
InChI Key: VZSIKYBBDORAST-UHFFFAOYSA-N
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Description

4-[(3,4-Dichlorophenyl)methoxy]benzonitrile is a chemical compound with the molecular formula C14H9Cl2NO. It is characterized by the presence of a benzonitrile group attached to a dichlorophenylmethoxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Dichlorophenyl)methoxy]benzonitrile typically involves the reaction of 3,4-dichlorobenzyl chloride with 4-hydroxybenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dichlorophenyl)methoxy]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-[(3,4-Dichlorophenyl)methoxy]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3,4-Dichlorophenyl)methoxy]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzonitrile
  • 3,4-Dichlorobenzonitrile
  • 4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide

Uniqueness

4-[(3,4-Dichlorophenyl)methoxy]benzonitrile is unique due to the presence of both a dichlorophenyl group and a benzonitrile moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the dichlorophenyl group can enhance the compound’s lipophilicity and binding affinity to certain targets, while the benzonitrile group can participate in various chemical reactions .

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO/c15-13-6-3-11(7-14(13)16)9-18-12-4-1-10(8-17)2-5-12/h1-7H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSIKYBBDORAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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